

4'-tert-Butyl-2,2,2-trifluoroacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-tert-Butyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302624

[Get Quote](#)

An In-depth Technical Guide to **4'-tert-Butyl-2,2,2-trifluoroacetophenone**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-tert-Butyl-2,2,2-trifluoroacetophenone is an important fluorinated aromatic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry. The incorporation of a trifluoromethyl ($-CF_3$) group offers significant advantages in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.^[1] This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol grounded in the principles of Friedel-Crafts acylation, its reaction mechanism, anticipated spectroscopic data for structural verification, and its applications in modern research and development.

Core Physicochemical Properties

The fundamental properties of **4'-tert-Butyl-2,2,2-trifluoroacetophenone** are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and safety assessments.

Property	Value	Source(s)
Chemical Formula	$C_{12}H_{13}F_3O$	[2] [3]
Molecular Weight	230.23 g/mol	
CAS Number	73471-97-3	[3] [4]
Appearance	Varies; typically a liquid or low-melting solid	N/A
Canonical SMILES	$CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F$	
InChI Key	JGHXRQPPRZMKDB-UHFFFAOYSA-N	[3]

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing **4'-tert-Butyl-2,2,2-trifluoroacetophenone** is the Friedel-Crafts acylation of tert-butylbenzene.[\[5\]](#)[\[6\]](#) This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to activate an acylating agent, which then reacts with the electron-rich aromatic ring. The tert-butyl group is a moderately activating, ortho, para-director; due to significant steric hindrance at the ortho position, the para-substituted product is overwhelmingly favored.

Causality of Reagent Selection

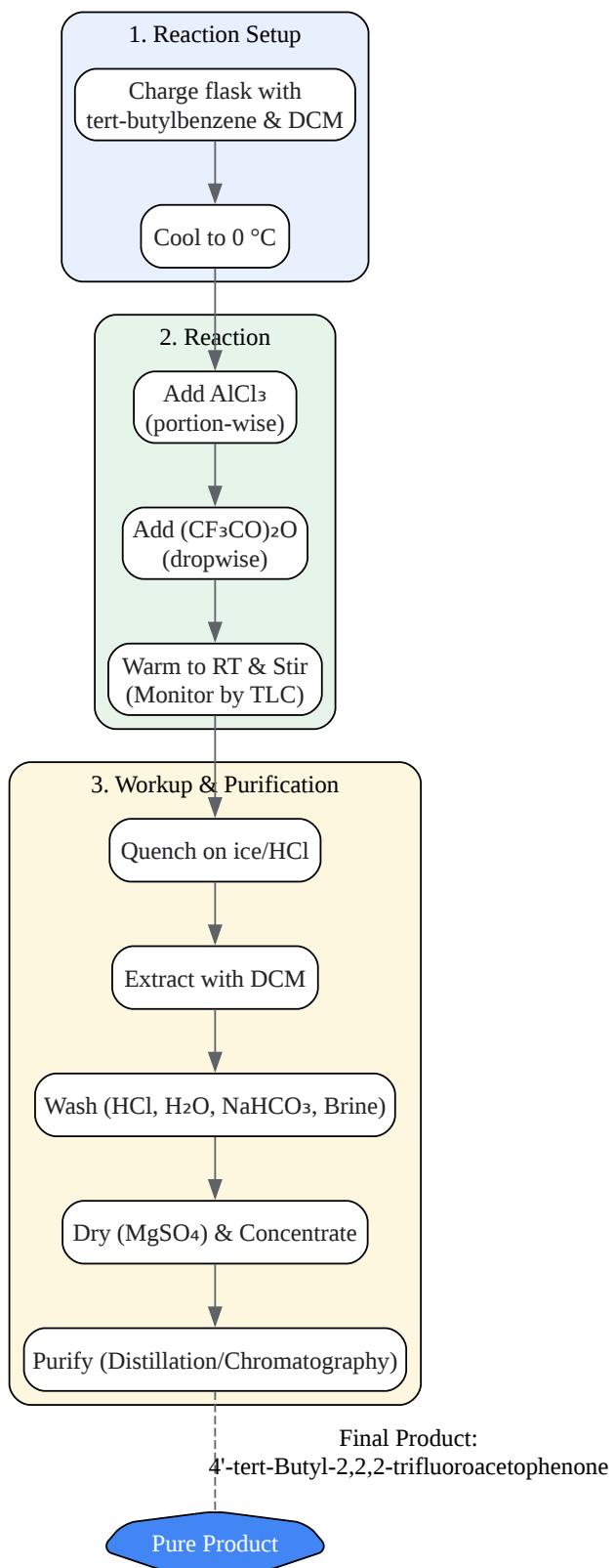
- tert-Butylbenzene (Substrate): The electron-donating nature of the alkyl group activates the benzene ring towards electrophilic substitution, making the reaction more facile than with unsubstituted benzene.
- Trifluoroacetic Anhydride (Acylating Agent): This is a highly reactive source of the trifluoroacetyl electrophile. Its reactivity obviates the need to first synthesize the corresponding acyl chloride, streamlining the process.[\[7\]](#) The use of anhydrides in Friedel-Crafts reactions is a well-established methodology.[\[8\]](#)[\[9\]](#)

- Aluminum Chloride (AlCl_3) (Lewis Acid Catalyst): AlCl_3 is a powerful and cost-effective Lewis acid that coordinates with the anhydride, generating a highly reactive acylium ion or a polarized complex, which is the key electrophile in the reaction.[6]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10]

Materials:


- tert-Butylbenzene
- Trifluoroacetic Anhydride ($(\text{CF}_3\text{CO})_2\text{O}$)
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric Acid (HCl), 1 M aqueous solution
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous dichloromethane (DCM) followed by tert-butylbenzene (1.0 eq).

- Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Cautiously add anhydrous aluminum chloride (AlCl_3 , 1.1 eq) portion-wise. Rationale: This step is exothermic; slow addition at low temperature is crucial to control the reaction and prevent side reactions.
- Acylating Agent Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition of the acylating agent prevents a rapid, uncontrolled exotherm and ensures efficient formation of the electrophilic species.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. Rationale: This hydrolyzes the aluminum complexes, quenches the reaction, and moves the aluminum salts into the aqueous phase. The process is highly exothermic and releases HCl gas, requiring extreme caution.
- Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO_3 solution, and finally, brine. Rationale: The acid wash removes any remaining basic impurities, the bicarbonate wash neutralizes any unreacted acid, and the brine wash removes bulk water.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure **4'-tert-Butyl-2,2,2-trifluoroacetophenone**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of **4'-tert-Butyl-2,2,2-trifluoroacetophenone**.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism.

- Generation of the Electrophile: The Lewis acid (AlCl_3) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride, polarizing it and generating a highly electrophilic trifluoroacylium ion (or a strongly polarized complex).
- Nucleophilic Attack: The π -system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- Rearomatization: A weak base (e.g., $[\text{AlCl}_3(\text{OH})]^-$ from trace water or another molecule) abstracts a proton from the sp^3 -hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product.

Caption: Simplified mechanism of Friedel-Crafts acylation on tert-butylbenzene.

Spectroscopic Characterization (Anticipated Data)

Verification of the final product's identity and purity is paramount. Based on the structure and data from analogous compounds such as 4'-(trifluoromethyl)acetophenone and 2,2,2-trifluoroacetophenone, the following spectral data are expected.[11][12]

- ^1H NMR:
 - ~1.3 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
 - ~7.5-8.0 ppm (m, 4H): Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring (an AA'BB' system). The doublet downfield (closer to 8.0 ppm) corresponds to the protons ortho to the electron-withdrawing trifluoroacetyl group.
- ^{13}C NMR:

- ~31 ppm: Signal for the methyl carbons of the tert-butyl group.
- ~35 ppm: Signal for the quaternary carbon of the tert-butyl group.
- ~116 ppm (q, $J \approx 290$ Hz): A quartet for the trifluoromethyl carbon ($-\text{CF}_3$) due to one-bond coupling with the three fluorine atoms.
- ~126-132 ppm: Signals for the aromatic carbons.
- ~180 ppm (q, $J \approx 35$ Hz): A quartet for the carbonyl carbon (C=O) due to two-bond coupling with the fluorine atoms.

- ^{19}F NMR:
 - A single sharp peak is expected, as all three fluorine atoms are chemically equivalent.
- Infrared (IR) Spectroscopy:
 - ~1700-1720 cm^{-1} : A strong absorption band characteristic of the carbonyl (C=O) stretch.
 - ~1100-1350 cm^{-1} : Several strong absorption bands corresponding to the C-F bond stretches.

Applications in Research & Drug Development

The trifluoromethyl group is a privileged moiety in medicinal chemistry, often referred to as a "bioisostere" of a methyl group but with profoundly different electronic properties.[\[1\]](#)

- Metabolic Blocking: The C-F bond is exceptionally strong. Introducing a $-\text{CF}_3$ group can block sites of oxidative metabolism, increasing a drug candidate's half-life and bioavailability.[\[1\]](#)
- Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter a molecule's pK_a , lipophilicity, and conformation, which can be fine-tuned to optimize target binding and pharmacokinetic profiles.[\[1\]](#)[\[13\]](#)
- Organocatalysis: Trifluoroacetophenones, in general, have been identified as highly effective organocatalysts for various chemical transformations, most notably for epoxidation reactions

using hydrogen peroxide as a green oxidant.[14][15] The electron-withdrawing nature of the $-\text{CF}_3$ group activates the ketone, facilitating the catalytic cycle.

- **Synthetic Intermediate:** As a functionalized ketone, it is a precursor for a wide array of derivatives, including alcohols, amines, and heterocyclic structures, which are central to the synthesis of novel bioactive compounds.[16][17]

Safety and Handling

- **General Hazards:** Trifluoroacetophenones and related synthesis reagents can be irritants to the skin, eyes, and respiratory system.[10][18]
- **Handling:** All manipulations should be performed in a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
- **Reaction Hazards:** The Friedel-Crafts reaction is exothermic, and the quenching step can be vigorous. Proper temperature control and cautious procedures are essential.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

4'-tert-Butyl-2,2,2-trifluoroacetophenone is a valuable chemical entity with well-defined physical properties and a straightforward, scalable synthesis. Its unique combination of a sterically bulky tert-butyl group and an electron-withdrawing trifluoroacetyl moiety makes it a strategic building block for developing advanced materials, organocatalysts, and novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jelsciences.com [jelsciences.com]
- 2. 4'-TERT-BUTYL-2,2,2-TRIFLUOROACETOPHENON chemicalbook.com
- 3. 73471-97-3|4'-tert-Butyl-2,2,2-trifluoroacetophenone|4'-tert-Butyl-2,2,2-trifluoroacetophenone|-范德生物科技公司 bio-fount.com
- 4. 4'-TERT-BUTYL-2,2,2-TRIFLUOROACETOPHENONE | 73471-97-3 chemicalbook.com
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents patents.google.com
- 8. researchgate.net [researchgate.net]
- 9. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC pmc.ncbi.nlm.nih.gov
- 10. fishersci.com [fishersci.com]
- 11. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum chemicalbook.com
- 12. Trifluoroacetophenone(434-45-7) 1H NMR m.chemicalbook.com
- 13. Aryl (β , β' , β'' -Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC pmc.ncbi.nlm.nih.gov
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemimpex.com [chemimpex.com]
- 17. 2,2,2-Trifluoroacetophenone 99 434-45-7 sigmaaldrich.com
- 18. 2,2,2,4'-Tetrafluoroacetophenone | C8H4F4O | CID 69564 - PubChem pubchem.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [4'-tert-Butyl-2,2,2-trifluoroacetophenone molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302624#4-tert-butyl-2-2-2-trifluoroacetophenone-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com